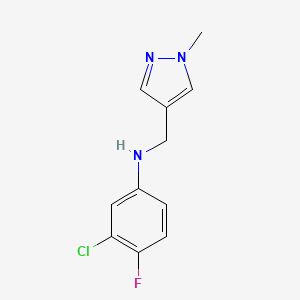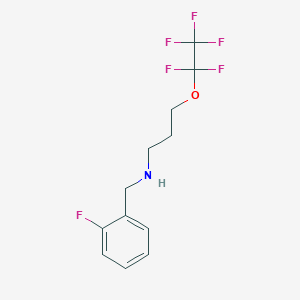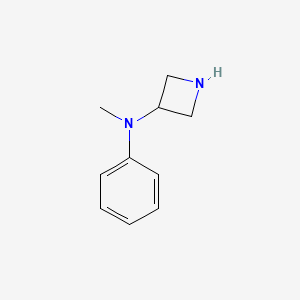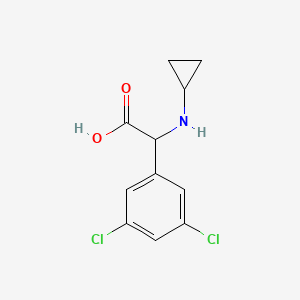
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring. The addition of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a piperazine ring at the 4th position makes this compound unique. It has significant applications in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- can be achieved through various methods. One common method involves the reaction of 8-chloroquinoline with 2-methyl-4-(1-piperazinyl)aniline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and reusable catalysts, is also being explored to make the process more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer due to its ability to interfere with DNA synthesis and repair.
Industry: Used in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets. In medicinal applications, it is known to inhibit enzymes involved in DNA synthesis and repair, leading to cell death in rapidly dividing cells such as cancer cells. The compound can also interfere with the function of microbial enzymes, making it effective against certain bacteria and fungi .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without the chlorine, methyl, and piperazine substitutions.
8-Chloroquinoline: Similar but lacks the methyl and piperazine groups.
2-Methylquinoline: Lacks the chlorine and piperazine groups.
4-(1-Piperazinyl)quinoline: Lacks the chlorine and methyl groups.
Uniqueness
Quinoline, 8-chloro-2-methyl-4-(1-piperazinyl)- is unique due to the combination of its substituents, which confer specific biological activities not seen in the parent compound or its simpler derivatives. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
1146293-28-8 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC名 |
8-chloro-2-methyl-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16ClN3/c1-10-9-13(18-7-5-16-6-8-18)11-3-2-4-12(15)14(11)17-10/h2-4,9,16H,5-8H2,1H3 |
InChIキー |
YQVIFBFVEIVFLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



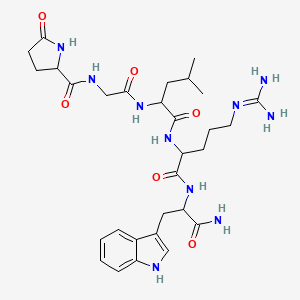
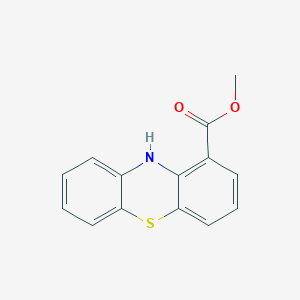
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
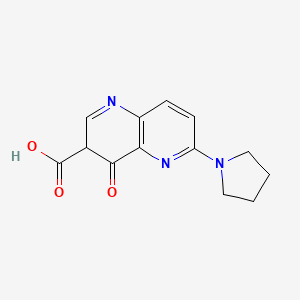

![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)

